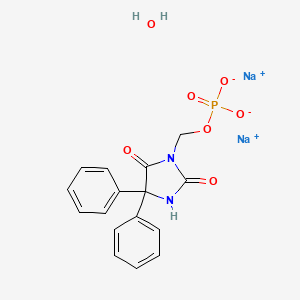

Fosphenytoin disodium salt hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

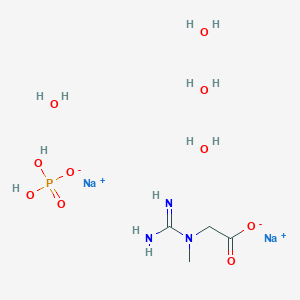

Fosphenytoin disodium salt hydrate is a water-soluble prodrug of phenytoin, commonly used in the treatment of epilepsy. It is administered intravenously or intramuscularly to deliver phenytoin more safely and effectively than direct intravenous administration of phenytoin . This compound is particularly useful in the acute treatment of convulsive status epilepticus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosphenytoin disodium salt hydrate is synthesized through the esterification of phenytoin with a phosphonooxy group. The reaction involves the use of reagents such as monobasic potassium phosphate and dodecyltriethylammonium phosphate in a buffered solution . The reaction conditions typically include maintaining a pH of about 5.0 and using acetonitrile as a solvent .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving phenytoin in a suitable solvent and reacting it with phosphoric acid derivatives under controlled conditions. The product is then purified and crystallized to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: Fosphenytoin disodium salt hydrate undergoes hydrolysis to release phenytoin, phosphate, and formaldehyde . This hydrolysis is a key reaction that occurs in the body to activate the prodrug.

Common Reagents and Conditions: The hydrolysis reaction typically occurs in aqueous solutions and is facilitated by enzymes in the liver. The reaction conditions include physiological pH and temperature .

Major Products Formed: The major products formed from the hydrolysis of this compound are phenytoin, phosphate, and formaldehyde . Phenytoin is the active anticonvulsant agent, while phosphate and formaldehyde are further metabolized in the body .

Scientific Research Applications

Fosphenytoin disodium salt hydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference material for analytical methods . In biology and medicine, it is extensively studied for its anticonvulsant properties and its use in the treatment of epilepsy . Additionally, it is used in the development of new drug formulations and delivery systems .

Mechanism of Action

The mechanism of action of fosphenytoin disodium salt hydrate involves its conversion to phenytoin in the body. Phenytoin acts on neuronal sodium channels, blocking frequency-dependent, use-dependent, and voltage-dependent sodium channels . This action limits the spread of seizure activity and reduces seizure propagation . The modulation of sodium channels is the primary molecular target and pathway involved in its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds:

- Phenytoin

- Carbamazepine

- Valproic acid

- Lamotrigine

Comparison: Fosphenytoin disodium salt hydrate is unique among these compounds due to its water solubility and its status as a prodrug of phenytoin . Unlike phenytoin, which has limited solubility and can cause severe local reactions when administered intravenously, this compound can be administered more safely and effectively . Compared to other anticonvulsants like carbamazepine and valproic acid, this compound offers a rapid onset of action, making it suitable for emergency treatment of seizures .

Properties

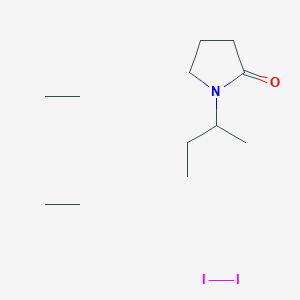

IUPAC Name |

disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N2O6P.2Na.H2O/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;;1H2/q;2*+1;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAVXKKGWCHUAK-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N2Na2O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

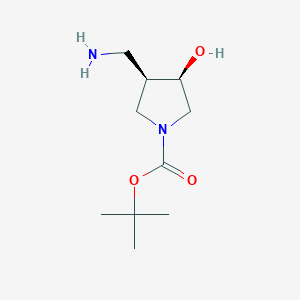

![(3AR,7AR)-Rel-5-boc-hexahydro-3-oxo-furo[3,4-C]pyridine](/img/structure/B8023529.png)

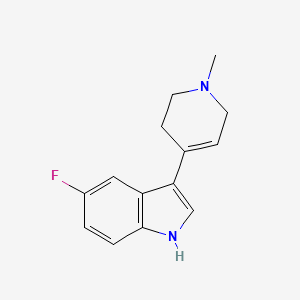

![2-amino-5-(aminomethyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride](/img/structure/B8023615.png)

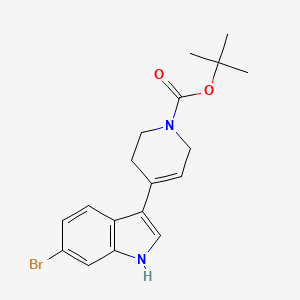

![2,2,3,3-tetramethyl-N-[6-sulfonyl-4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]cyclohexa-2,4-dien-1-yl]cyclopropane-1-carboxamide](/img/structure/B8023617.png)